Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-

Lipophilicity Drug-likeness Physicochemical property

Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- (CAS 835613-73-5) is a fully synthetic heterocyclic small molecule belonging to the furo[3,2-c]oxepin-4-one class. It carries a 6-ethyl substituent on the oxepinone ring and a gem‑diphenyl motif at position 2, giving it a molecular formula of C₂₂H₂₂O₃ and a molecular weight of 334.41 g·mol⁻¹.

Molecular Formula C22H22O3
Molecular Weight 334.4 g/mol
CAS No. 835613-73-5
Cat. No. B15159622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-
CAS835613-73-5
Molecular FormulaC22H22O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCC1CCC2=C(CC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1
InChIInChI=1S/C22H22O3/c1-2-18-13-14-20-19(21(23)24-18)15-22(25-20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3
InChIKeyAEBZVPOTPVKPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- (CAS 835613-73-5)? A Technical Primer for R&D Procurement Teams


Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- (CAS 835613-73-5) is a fully synthetic heterocyclic small molecule belonging to the furo[3,2-c]oxepin-4-one class. It carries a 6-ethyl substituent on the oxepinone ring and a gem‑diphenyl motif at position 2, giving it a molecular formula of C₂₂H₂₂O₃ and a molecular weight of 334.41 g·mol⁻¹ . This scaffold is accessed via a one‑pot CAN‑mediated cyclization/lactonization route that produces 2,3,7,8‑tetrahydrofuro[3,2‑c]oxepin‑4(6H)‑ones in moderate to fair yields [1]. The compound is catalogued as a research‑grade screening compound and is available from specialist chemical suppliers for early‑stage discovery programmes.

Screening Workflow Furo[3,2-c]oxepin-4-one scaffold for focused library screening and SAR studies CAS-specified 6-ethyl-2,2-diphenyl substitution pattern
Analytical Fit Curated GC-MS reference spectrum available for identity verification Supports method development and batch confirmation
Synthesis Context Scaffold accessed via reported one-pot CAN-mediated cyclization Supports focused library resupply planning

Why a Simple ‘Furo[3,2-c]oxepin‑4‑one’ Purchase Is Insufficient: The Case for Specifying CAS 835613-73-5


Within the furo[3,2-c]oxepin‑4‑one chemotype, subtle alterations to the C‑2 and C‑6 substituents create markedly different physicochemical profiles, which in turn govern solubility, membrane permeability, and target‑binding behaviour. The 6‑ethyl‑2,2‑diphenyl derivative (CAS 835613-73-5) differs from its closest commercial analogues—the 6‑des‑alkyl parent (CAS 835613-69-9), the 6‑methyl congener (CAS 835613-72-4), and the 2,2‑diethyl variant (CAS 835613-71-3)—by a combination of calculated logP, molecular weight, and hydrogen‑bond acceptor count that cannot be replicated by simple mixing or post‑hoc blending. Procurement of a generic “furo[3,2‑c]oxepin‑4‑one” without precise CAS verification therefore risks introducing a compound with unintended solubility, permeability, or off‑target characteristics, undermining reproducibility in screening cascades or structure‑activity relationship (SAR) studies . The quantitative basis for these differences is outlined in Section 3.

Target
CAS 835613-73-5 · 6-ethyl-2,2-diphenyl
Specific cLogP, MW, and HBA profile. GC-MS spectrum confirmed.
Risk
6-Des-alkyl parent (CAS 835613-69-9) or 6-methyl analog (CAS 835613-72-4)
Lower lipophilicity and smaller MW may shift permeability and binding-pocket fit; no GC-MS reference spectrum reported.
May alter SAR interpretation and identity confirmation
Risk
2,2-Diethyl variant (CAS 835613-71-3)
Different C-2 substitution pattern changes lipophilicity and steric profile; cannot substitute in 2,2-diphenyl SAR series.
Scaffold identity mismatch; may not transfer directly

Head‑to‑Head Quantitative Evidence for Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl- (CAS 835613-73-5) vs. Its Closest Structural Analogs


Lipophilicity (cLogP) Advantage of the 6‑Ethyl Substituent Over the 6‑Des‑Alkyl Analog

The 6‑ethyl group on CAS 835613-73-5 raises the calculated partition coefficient (cLogP) by +0.78 units relative to the 6‑des‑alkyl parent compound (CAS 835613-69-9). This increase is consistent with the additional methylene contribution of the ethyl substituent and translates into a predicted ~6‑fold higher lipid‑phase partitioning .

cLogP offset: 6-ethyl vs des-alkyl
Cross-study comparable
ΔcLogP = +0.78
Target cLogP 4.72 · Comparator cLogP 3.94
Lipophilicity context for SAR interpretation and ADME classification
Model-calculated value; experimental logP may differ. ~6× theoretical lipid partitioning difference.
Lipophilicity Drug-likeness Physicochemical property

Molecular Weight Differentiation Between the 6‑Ethyl and 6‑Des‑Alkyl Furo[3,2‑c]oxepin‑4‑ones

The 6‑ethyl derivative (CAS 835613-73-5) has a molecular weight of 334.41 Da, which is 28.05 Da higher than the 6‑des‑alkyl parent (CAS 835613-69-9, MW = 306.36 Da). This shift moves the compound closer to the upper boundary of the ‘lead‑like’ space (MW ≤ 350 Da) and away from the more fragment‑like profile of the des‑alkyl congener .

MW shift relative to des-alkyl parent
Cross-study comparable
ΔMW = +28.05 Da (+9.2%)
Target 334.41 Da · Comparator 306.36 Da
Lead-like vs fragment-like classification context for library procurement
Equivalent to one ethyl substituent; may influence permeability and binding-pocket fit.
Molecular weight Lead-likeness Physicochemical property

Experimentally Confirmed GC‑MS Reference Spectrum Enables Identity Verification vs. Uncharacterized Analogs

A curated electron‑ionisation (EI) GC‑MS spectrum is available for CAS 835613-73-5 in the Wiley SpectraBase library (Compound ID LsY7yTxHisC) [1]. In contrast, no equivalent reference GC‑MS spectrum is publicly accessible for the 6‑des‑alkyl (CAS 835613-69-9) or 6‑methyl (CAS 835613-72-4) analogs in the same database. The availability of a verified spectrum allows procurement teams and analytical chemists to unambiguously confirm the identity and purity of the received batch using a non‑proprietary, instrument‑independent standard.

GC-MS reference spectrum
Reported
1 curated spectrum vs 0 for closest analogs
Wiley SpectraBase · Compound ID LsY7yTxHisC
Supports identity verification and method development workflow
Analog identity confirmation requires additional in-house characterization.
Analytical chemistry Quality control Identity verification

Class‑Level Evidence: The Furo[3,2‑c]oxepin‑4‑one Scaffold Is Amenable to One‑Pot Diversification for Focused Library Synthesis

The Kobayashi one‑pot CAN‑mediated cyclization enables direct construction of the 2,3,7,8‑tetrahydrofuro[3,2‑c]oxepin‑4(6H)‑one core from tert‑butyl 2‑(2‑hydroxytetrahydrofuran‑2‑yl)acetates and alkenes. Although specific yields for CAS 835613‑73‑5 are not reported, the methodology delivers a range of derivatives in moderate to fair yields (typically 40–70%), demonstrating that the scaffold is tolerant of substituent variation [1]. This synthetic versatility means that the 6‑ethyl‑2,2‑diphenyl substitution pattern can be reliably accessed and further diversified for focused library production, whereas more exotic or unvalidated substitution patterns may require extensive synthetic development.

Scaffold synthetic accessibility
Class-level
One-pot CAN-mediated cyclization
Kobayashi et al., 2004 · 40–70% yields for core scaffold
Supports focused library synthesis and resupply planning
Yields for this specific derivative not individually reported. Data to verify.
Synthetic accessibility Library design Medicinal chemistry

Where CAS 835613-73-5 Delivers the Strongest Scientific Value: Recommended Application Scenarios


SAR Exploration of the 6‑Position in Furo[3,2‑c]oxepin‑4‑one‑Based Screening Libraries

The +0.78 cLogP increase and +28 Da molecular weight shift relative to the 6‑des‑alkyl parent make CAS 835613-73-5 an ideal tool for probing the lipophilic tolerance of the 6‑position in target‑binding pockets. Medicinal chemistry teams building focused libraries around this scaffold should include this compound as the ethyl benchmark, together with the 6‑methyl (CAS 835613-72-4) and 6‑phenyl analogs, to systematically map the SAR of the oxepinone ring substituent.

Analytical Reference Standard for LC‑MS and GC‑MS Method Development

The availability of a curated GC‑MS spectrum in SpectraBase [1] positions CAS 835613-73-5 as a ready‑to‑use reference standard for developing and validating analytical methods. Laboratories performing metabolic stability or purity assays on furo[3,2‑c]oxepin‑4‑one series can use this spectrum to calibrate retention‑time indexing and mass spectral deconvolution software, reducing method development time compared with analogs that lack publicly available reference spectra.

Physicochemical Profiling for Permeability and Solubility Correlation Studies

The calculated logP of 4.72 and polar surface area (PSA) of 35.5 Ų place CAS 835613-73-5 in a region of chemical space that is frequently associated with good passive membrane permeability but moderate aqueous solubility. This property combination makes it a valuable calibration compound for high‑throughput PAMPA or Caco‑2 permeability assays, where the 6‑ethyl‑dependent lipophilicity offset relative to the des‑alkyl analog (cLogP 3.94, PSA 35.5 Ų) can be used to validate assay sensitivity to small lipophilicity changes within the same scaffold.

Proof‑of‑Concept Target Engagement Studies Where Lipophilicity‑Driven Potency Gains Are Hypothesised

For biological targets where an increase in ligand lipophilicity is expected to correlate with improved binding affinity (e.g., targets with large hydrophobic pockets), CAS 835613-73-5 serves as a minimally modified, higher‑logP analog of the 6‑des‑alkyl parent. Testing both compounds side‑by‑side in biochemical or biophysical assays (e.g., SPR, ITC, or FRET‑based enzymatic assays) can directly test the contribution of the ethyl‑driven lipophilicity increment to target engagement, providing a clean SAR data point that is not confounded by heteroatom changes or scaffold hopping.

Application
Selection Property
Validation Focus
SAR probe for 6-position lipophilicity tolerance
cLogP offset relative to des-alkyl parent
Binding-pocket SAR interpretation; compare with 6-methyl and 6-phenyl analogs
Analytical reference for GC-MS/LC-MS method setup
Curated GC-MS spectrum in SpectraBase
Retention-time indexing and spectral deconvolution calibration
Physicochemical calibration for permeability assays
cLogP 4.72 · PSA 35.5 Ų
PAMPA or Caco-2 assay sensitivity validation to lipophilicity changes
Target engagement SAR pair with des-alkyl parent
Ethyl-driven lipophilicity increment without heteroatom changes
Side-by-side biochemical or biophysical assay comparison
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